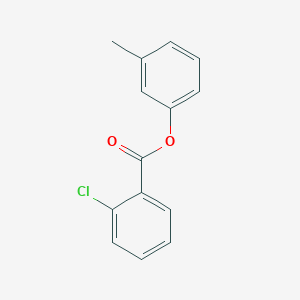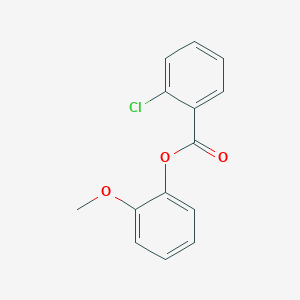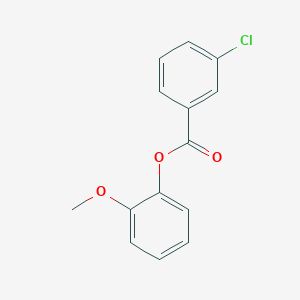
2-Amino-3,4,5-tribromobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3,4,5-tribromobenzenesulfonamide, also known as ABTS, is a chemical compound that has been widely used in scientific research. ABTS is a sulfonamide derivative that has three bromine atoms attached to a benzene ring. The compound has a wide range of applications in different fields, including biochemistry, biotechnology, and environmental science.
Mécanisme D'action
The mechanism of action of 2-Amino-3,4,5-tribromobenzenesulfonamide involves the oxidation of the compound by an oxidizing agent, such as hydrogen peroxide or a peroxidase enzyme. The oxidation of this compound produces a blue-green radical cation that absorbs light at 734 nm. The intensity of the color produced is proportional to the amount of oxidizing agent present.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. The compound is not metabolized by the body and is excreted unchanged in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-Amino-3,4,5-tribromobenzenesulfonamide in lab experiments is its stability and reproducibility. The compound is easy to synthesize and has a long shelf life. This compound is also a relatively inexpensive substrate compared to other commonly used substrates. However, this compound has some limitations, including its low solubility in water, which can affect the accuracy of the assay results. Additionally, the compound has a low molar extinction coefficient, which can limit the sensitivity of the assay.
Orientations Futures
There are several potential future directions for the use of 2-Amino-3,4,5-tribromobenzenesulfonamide in scientific research. One area of interest is the development of new biosensors using this compound as a substrate. Another potential application is the use of this compound in the development of new antioxidant therapies. Additionally, this compound could be used in the development of new assays for the detection of environmental pollutants and toxins. Finally, this compound could be used in the development of new analytical techniques for the study of enzyme kinetics and mechanisms.
Méthodes De Synthèse
The synthesis of 2-Amino-3,4,5-tribromobenzenesulfonamide involves the reaction of 3,4,5-tribromobenzenesulfonyl chloride with ammonia in the presence of a base. The reaction produces this compound as a white crystalline solid. The purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
2-Amino-3,4,5-tribromobenzenesulfonamide is commonly used as a substrate for measuring the activity of enzymes such as peroxidases and laccases. The compound is also used as a scavenger of free radicals in antioxidant assays. This compound has been used in the development of biosensors for the detection of various analytes, including glucose, cholesterol, and phenolic compounds.
Propriétés
Formule moléculaire |
C6H5Br3N2O2S |
|---|---|
Poids moléculaire |
408.9 g/mol |
Nom IUPAC |
2-amino-3,4,5-tribromobenzenesulfonamide |
InChI |
InChI=1S/C6H5Br3N2O2S/c7-2-1-3(14(11,12)13)6(10)5(9)4(2)8/h1H,10H2,(H2,11,12,13) |
Clé InChI |
HYXFYFSDJZGNQW-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)N)S(=O)(=O)N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)Br)Br)N)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chloro-4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285897.png)
![3-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B285898.png)
![3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B285900.png)
![6-(4-Bromophenyl)-2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B285901.png)

![3-[3-(4-Fluorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B285903.png)

![2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)


![3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate](/img/structure/B285919.png)
![4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate](/img/structure/B285920.png)

![2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide](/img/structure/B285924.png)
